molecular formula C10H11ClO5S B2973163 Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate CAS No. 262589-79-7

Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate

Cat. No.: B2973163
CAS No.: 262589-79-7
M. Wt: 278.7
InChI Key: RMXGNRJELOOOAR-UHFFFAOYSA-N
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Description

Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorosulfonyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate typically involves the chlorosulfonation of 4-methoxybenzoic acid followed by esterification. The reaction conditions often include the use of chlorosulfonic acid as the chlorosulfonating agent and ethanol as the esterifying agent. The process can be summarized as follows:

    Chlorosulfonation: 4-methoxybenzoic acid is treated with chlorosulfonic acid to introduce the chlorosulfonyl group.

    Esterification: The resulting 3-(chlorosulfonyl)-4-methoxybenzoic acid is then esterified with ethanol to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or other functional groups.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols can react with the chlorosulfonyl group under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Formation of sulfonamides or sulfonate esters.

    Reduction: Formation of sulfonamides or sulfides.

    Oxidation: Formation of carboxylic acids or aldehydes.

Scientific Research Applications

Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: It is used in the development of pharmaceutical agents due to its potential biological activity.

    Material Science: It is utilized in the preparation of polymers and other advanced materials.

    Biological Studies: It is employed in the study of enzyme inhibition and other biochemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate can be compared with other similar compounds such as:

    Ethyl 3-(chlorosulfonyl)benzoate: Lacks the methoxy group, which may affect its reactivity and applications.

    Ethyl 4-methoxybenzoate: Lacks the chlorosulfonyl group, making it less reactive in certain chemical transformations.

    Ethyl 3-(sulfonyl)-4-methoxybenzoate: Contains a sulfonyl group instead of a chlorosulfonyl group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in the presence of both the chlorosulfonyl and methoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-chlorosulfonyl-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO5S/c1-3-16-10(12)7-4-5-8(15-2)9(6-7)17(11,13)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXGNRJELOOOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 4-methoxybenzoate (10.25 g, 57 mmol) in CCl4 (40 ml) is cooled to −15° C. and treated dropwise with chlorosulfonic acid (10.4 ml, 156 mmol) in the course of 15 min, the temperature rising to −10° C. After addition is complete, the reaction mixture is warmed to RT with stirring in the course of 30 min and then stirred at 40-50° C. for 1.5 h. The heating is removed and the reaction mixture is stirred at RT in a gentle stream of argon for 64 h to complete the chlorination. The reaction mixture is added to a suspension of ice (25 g) in CCl4 (50 ml) with ice-cooling and vigorous stirring. It is stirred vigorously for 3 min. The organic phase is separated off and the aqueous phase is extracted 3 times with further CH2Cl2 (150 ml). The combined organic extracts are washed with saturated NaCl solution, dried over Na2SO4 sicc. and concentrated: a crystalline, white residue of a mixture of ester and free acid in the ratio 1:1 remains, which is dried on an oil pump, yield 6.7 g (42%)
Quantity
10.25 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step Two

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